N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It was initially developed as a kinase inhibitor, targeting both Raf and VEGFR pathways. Since then, it has been extensively studied for its anticancer properties and has shown promising results in preclinical and clinical trials.
Wirkmechanismus
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 is a kinase inhibitor that targets both Raf and VEGFR pathways. It inhibits the activity of Raf kinases, which are involved in the MAPK/ERK signaling pathway, and VEGFR, which is involved in angiogenesis. By inhibiting these pathways, this compound 43-9006 can block the growth and proliferation of cancer cells and prevent the formation of new blood vessels, which are essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory properties and can modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has several advantages for lab experiments, including its high potency and specificity, which make it an ideal tool for studying signaling pathways and their role in disease. However, it also has some limitations, including its poor solubility in aqueous solutions and its instability in certain conditions.
Zukünftige Richtungen
There are several future directions for the study of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006, including the development of new analogs with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in more detail. Additionally, the combination of this compound 43-9006 with other therapies, such as immunotherapy and chemotherapy, is an area of active research.
Synthesemethoden
The synthesis of N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 involves a multi-step process that starts with the reaction of 4-bromo-3-methylphenylamine with ethyl 2-chloroacetate to form ethyl 2-(4-bromo-3-methylphenylamino)acetate. This intermediate is then reacted with methylsulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 43-9006 has been extensively studied for its therapeutic potential in various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Its anticancer properties have been the most widely studied, with preclinical and clinical trials showing promising results in the treatment of various cancers, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O3S/c1-7-5-8(3-4-9(7)11)13(6-10(12)14)17(2,15)16/h3-5H,6H2,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRKGKSBWQUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC(=O)N)S(=O)(=O)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.